tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
Scientific Research Applications
Applications in Synthesis and Environmental Impact
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been noted for their role in the stereoselective synthesis of amines and derivatives, including structurally diverse piperidines and other N-heterocycles. These compounds are significant in the synthesis of natural products and therapeutically applicable compounds (Philip et al., 2020).
Synthetic Routes for Complex Molecules : Complex synthetic routes involving compounds similar to tert-butyl piperidin-4-ylcarbamate have been reviewed. For example, the synthesis of vandetanib involves multiple steps, including substitution, deprotection, and cyclization, indicating the potential role of tert-butyl compounds in complex organic syntheses (Mi, 2015).
Environmental Occurrence and Fate of Related Compounds : Studies on compounds like ethyl tert-butyl ether (ETBE) discuss their biodegradation and fate in soil and groundwater. This information might be extrapolated to understand the environmental impact and degradation pathways of tert-butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate (Thornton et al., 2020).
Purification of Fuel Additives : The application of polymer membranes for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE) highlights the industrial relevance of tert-butyl compounds in enhancing fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial activity by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a potential mechanism of action for the compound, but further studies are needed to confirm this.
Result of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria
Properties
IUPAC Name |
tert-butyl N-[1-[(2,4,6-trifluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)21-12-4-6-22(7-5-12)10-13-14(19)8-11(18)9-15(13)20/h8-9,12H,4-7,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFHFFBUZGEUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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